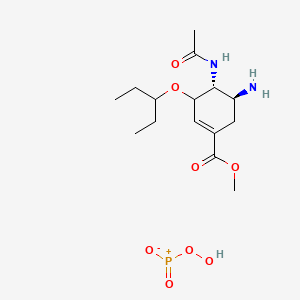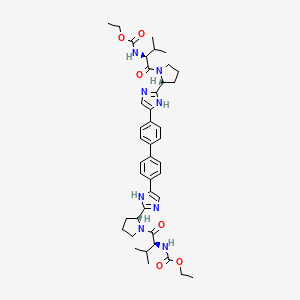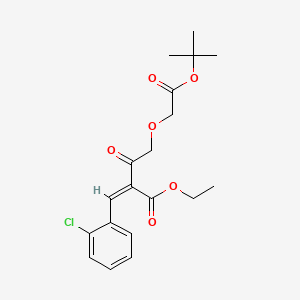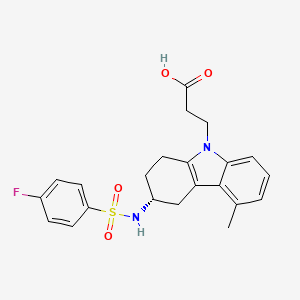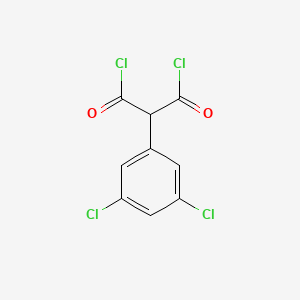
2-(3,5-dichlorophenyl)propanedioyl Dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichlorophenyl)propanedioyl Dichloride is an organic compound with the molecular formula C9H4Cl4O2 and a molecular weight of 285.93 g/mol. It is an intermediate in the synthesis of various commercial products, including pest control agents. This compound is known for its role in the synthesis of Dicloromezotiaz, a mesoionic insecticide.
Méthodes De Préparation
2-(3,5-Dichlorophenyl)propanedioyl Dichloride can be synthesized from malonic acid and thionyl chloride The reaction conditions typically involve heating in the presence of a non-nucleophilic base . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring strict process parameter control to maintain product quality.
Analyse Des Réactions Chimiques
2-(3,5-Dichlorophenyl)propanedioyl Dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, it can undergo oxidation or reduction to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3,5-Dichlorophenyl)propanedioyl Dichloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of pest control agents and other commercial products.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichlorophenyl)propanedioyl Dichloride involves its interaction with specific molecular targets. In the case of its use as an intermediate in pest control agents, it targets the nervous system of pests, disrupting their normal physiological functions. The exact molecular pathways involved depend on the specific application and the final product synthesized from this compound.
Comparaison Avec Des Composés Similaires
2-(3,5-Dichlorophenyl)propanedioyl Dichloride can be compared with other similar compounds, such as:
Malonyl Chloride: A simpler acyl chloride derivative of malonic acid, used in various organic synthesis reactions.
3-(2,5-Dichlorophenyl)propanoic Acid: Another dichlorophenyl derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to be used as an intermediate in the synthesis of specialized commercial products, such as mesoionic insecticides.
Propriétés
Formule moléculaire |
C9H4Cl4O2 |
|---|---|
Poids moléculaire |
285.9 g/mol |
Nom IUPAC |
2-(3,5-dichlorophenyl)propanedioyl dichloride |
InChI |
InChI=1S/C9H4Cl4O2/c10-5-1-4(2-6(11)3-5)7(8(12)14)9(13)15/h1-3,7H |
Clé InChI |
YWUIQYVBRLYLBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


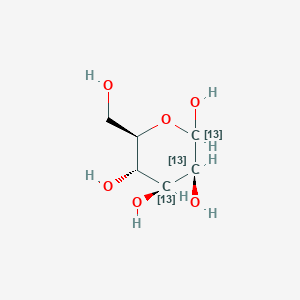
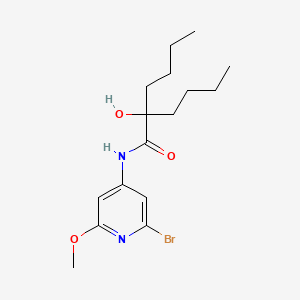
![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
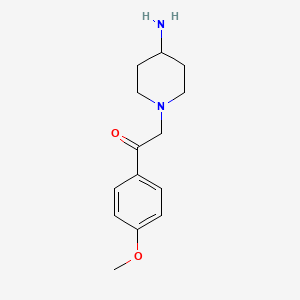
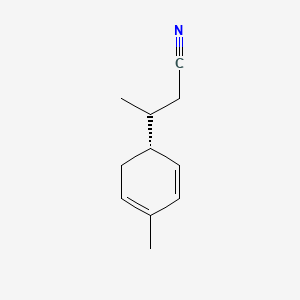
![Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B13849312.png)
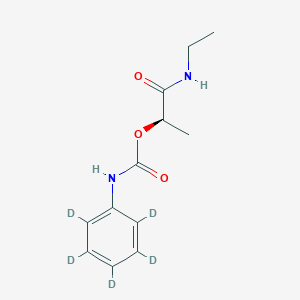

![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)
